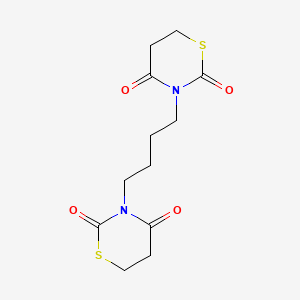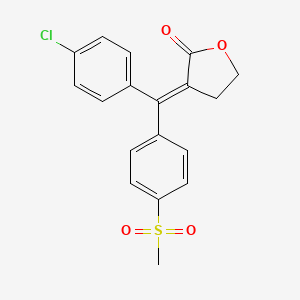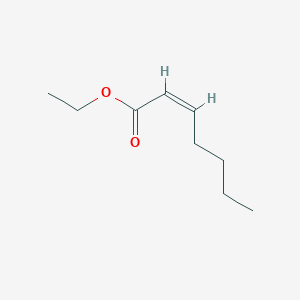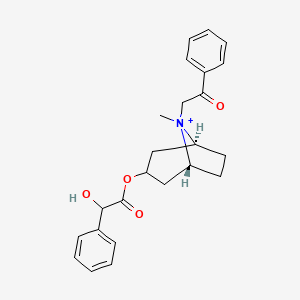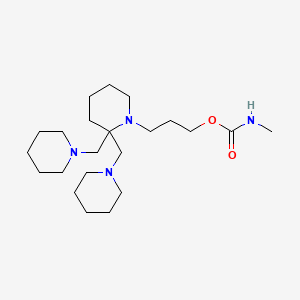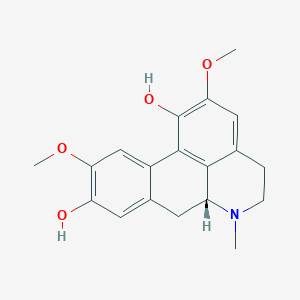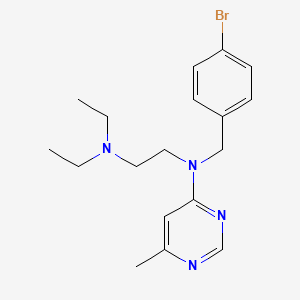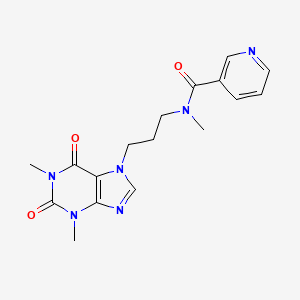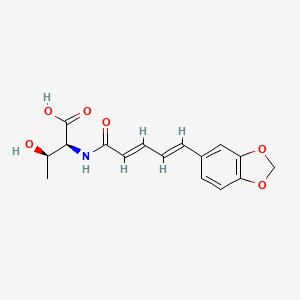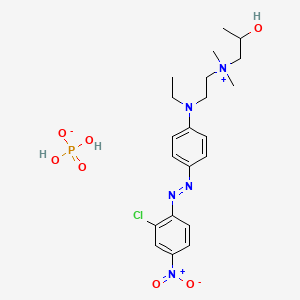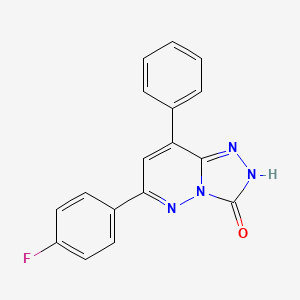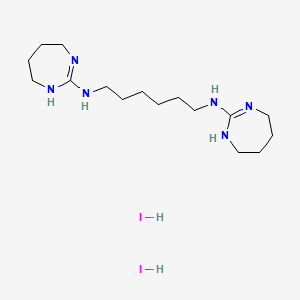
Astacein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Astacein is a member of the astacin family of multidomain metalloendopeptidases. These enzymes are either secreted or membrane-anchored and are found in a variety of organisms, from hydra to humans . This compound plays a crucial role in the activation of growth factors, degradation of polypeptides, and processing of extracellular proteins .
Métodos De Preparación
Astacein is generally synthesized as an inactive zymogen (pro-enzyme). The activity of this compound relies on the post-translational removal of amino terminal pro-peptides . The synthetic routes involve the expression of the enzyme in suitable host cells, followed by purification and activation. Industrial production methods typically involve recombinant DNA technology to produce the enzyme in large quantities .
Análisis De Reacciones Químicas
Astacein undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium periodate, sodium sulfate, and hydrazine hydrate . The major products formed from these reactions include different oxidation states of this compound, such as astatide (At−), astatate (AtO3−), and perastatate (AtO4−) .
Aplicaciones Científicas De Investigación
Astacein has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of metalloendopeptidases and their role in protein degradation . In biology, this compound is crucial for understanding developmental processes, such as sperm-egg fusion, embryonic patterning, and tissue differentiation . In medicine, this compound is being explored as a therapeutic target for diseases related to its malfunction, such as cancer, inflammation, and fibrosis . In industry, this compound is used in the production of bioactive compounds and as a tool for protein engineering .
Mecanismo De Acción
Astacein exerts its effects by cleaving peptide bonds in polypeptides and proteins. The enzyme’s active site contains a zinc ion, which is essential for its catalytic activity . The zinc ion is coordinated by three histidine residues, a tyrosine, and a water molecule, which facilitate the hydrolysis of peptide bonds . The molecular targets of this compound include various extracellular matrix proteins and growth factors .
Comparación Con Compuestos Similares
Astacein is part of the metzincin superfamily of metallopeptidases, which includes other enzymes such as thermolysin, serralysins, and matrix metalloendopeptidases . Compared to these enzymes, this compound has a unique zinc-binding motif (HEXXHXXGXXH) and a specific glutamate residue that distinguishes it from other metalloendopeptidases . Similar compounds include meprins, which are also part of the astacin family and share similar structural features .
Propiedades
Número CAS |
579-14-6 |
|---|---|
Fórmula molecular |
C72H108O6 |
Peso molecular |
1069.6 g/mol |
Nombre IUPAC |
[4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hexadecanoyloxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dien-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,3,5-trimethyl-6-oxocyclohexa-1,4-dien-1-yl] hexadecanoate |
InChI |
InChI=1S/C72H108O6/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-67(73)77-65-55-71(9,10)63(61(7)69(65)75)53-51-59(5)47-41-45-57(3)43-39-40-44-58(4)46-42-48-60(6)52-54-64-62(8)70(76)66(56-72(64,11)12)78-68(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-56H,13-38,49-50H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,57-43+,58-44+,59-47+,60-48+ |
Clave InChI |
NHSUWMKUPCDXGS-CHSCTOIBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC1=CC(C(=C(C1=O)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1=CC(C(=C(C1=O)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


